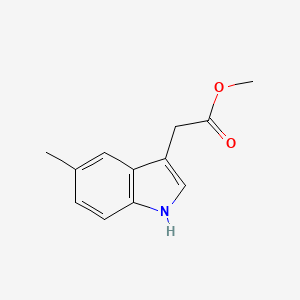

Methyl 2-(5-Methyl-3-indolyl)acetate

Description

BenchChem offers high-quality Methyl 2-(5-Methyl-3-indolyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-Methyl-3-indolyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-3-4-11-10(5-8)9(7-13-11)6-12(14)15-2/h3-5,7,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYIBMLDTGOXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(5-Methyl-3-indolyl)acetate

Introduction

Methyl 2-(5-methyl-3-indolyl)acetate, a derivative of the natural auxin indole-3-acetic acid (IAA), is a molecule of significant interest in agrochemistry and medicinal chemistry. As a plant growth regulator, it mimics the activity of natural auxins, influencing cell division, elongation, and differentiation. Beyond its phytological applications, the indole-3-acetic acid scaffold is a privileged structure in drug discovery, serving as a core component in numerous pharmacologically active compounds.

This guide provides a comprehensive overview of the synthetic strategies for preparing Methyl 2-(5-Methyl-3-indolyl)acetate. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offering field-proven insights into experimental design and execution. The primary focus will be on the robust and widely applicable Fischer indole synthesis, particularly when preceded by the Japp-Klingemann reaction to generate the requisite hydrazone intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a detailed and practical understanding of this synthesis.

Retrosynthetic Analysis & Strategic Overview

A retrosynthetic approach to Methyl 2-(5-Methyl-3-indolyl)acetate reveals several logical bond disconnections. The most common strategy involves the formation of the indole ring as the key synthetic step.

Caption: Retrosynthetic pathways for Methyl 2-(5-Methyl-3-indolyl)acetate.

The analysis highlights two primary pathways converging on the Fischer indole synthesis:

-

Japp-Klingemann/Fischer Sequence: A two-stage approach where p-toluidine is first converted to a diazonium salt and reacted with a β-keto-ester to form a specific hydrazone intermediate via the Japp-Klingemann reaction.[1][2] This hydrazone is then cyclized using the Fischer method. This is often the preferred route due to the high purity and stability of the isolated hydrazone intermediate.

-

Direct Fischer Synthesis: A more direct approach where commercially available p-tolylhydrazine is reacted with a suitable four-carbon carbonyl compound, such as levulinic acid or its ester, under acidic conditions to form the indole ring in a single step.[3][4]

While other named reactions like the Reissert[5][6][7], Larock[8][9][10][11], and Hemetsberger-Knittel[12][13][14][15] syntheses provide access to the indole core, the Fischer synthesis remains the most classical and frequently employed method for this specific substitution pattern due to its reliability and the accessibility of starting materials.

The Japp-Klingemann / Fischer Indole Synthesis Sequence

This sequence represents a highly reliable and scalable method for the synthesis of the target molecule. It decouples the formation of the crucial C-N bond of the hydrazone from the acid-catalyzed cyclization, allowing for greater control and often higher overall yields.

Part 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for synthesizing arylhydrazones from β-keto-esters and aryl diazonium salts.[1][16][17][18] The reaction proceeds via electrophilic attack of the diazonium ion on the enolate of the β-keto-ester, followed by hydrolytic cleavage of the acyl group.

Mechanism Causality: The choice of a β-keto-ester like diethyl 2-acetylsuccinate is strategic. The acetyl group serves as a leaving group during the reaction, while the remaining portion of the molecule provides the necessary carbon framework for the eventual indole-3-acetate side chain.

Caption: Experimental workflow for the synthesis via the Japp-Klingemann/Fischer route.

Experimental Protocol: Synthesis of Diethyl 2-((2-(p-tolyl)hydrazono)succinate)

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Diethyl 2-acetylsuccinate

-

Sodium Acetate (NaOAc)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Diazotization of p-Toluidine:

-

In a suitable flask, dissolve p-toluidine (0.1 mol) in a mixture of concentrated HCl (0.25 mol) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise. The key is to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts. The addition is complete when a slight excess of nitrous acid is detected (positive test with starch-iodide paper).

-

-

Preparation of the Coupling Solution:

-

In a separate, larger flask, dissolve diethyl 2-acetylsuccinate (0.1 mol) and sodium acetate (0.3 mol) in ethanol. Sodium acetate acts as a base to deprotonate the β-keto-ester, forming the reactive enolate.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

-

Japp-Klingemann Coupling:

-

Slowly add the freshly prepared diazonium salt solution to the stirred solution of the β-keto-ester. Maintaining a low temperature and controlled addition rate is crucial to manage the exothermic reaction and maximize yield.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Allow the mixture to stand at room temperature overnight to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of cold water. The hydrazone product, being organic, will precipitate.

-

Collect the crude hydrazone by filtration and wash the solid thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone intermediate.

-

Part 2: Fischer Indole Synthesis

The Fischer indole synthesis is the acid-catalyzed thermal cyclization of an arylhydrazone.[19][20] The reaction mechanism is elegant and complex, involving a critical[21][21]-sigmatropic rearrangement.

Mechanism Causality: The choice of a strong acid catalyst (Brønsted or Lewis) is essential.[19][22] The acid protonates the hydrazone, facilitating tautomerization to the reactive ene-hydrazine intermediate. This intermediate then undergoes the key electrocyclic rearrangement, which would otherwise be energetically unfavorable. The subsequent elimination of ammonia is driven by the formation of the highly stable aromatic indole ring.

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Cyclization to 5-Methyl-indole-3-acetic acid

Materials:

-

Diethyl 2-((2-(p-tolyl)hydrazono)succinate) (from Part 1)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol (optional, as solvent)

Procedure:

-

Reaction Setup:

-

The hydrazone can be cyclized directly or dissolved in a high-boiling solvent like ethanol.

-

Slowly add the hydrazone to a pre-heated solution of the acid catalyst. A common choice is a 10% solution of sulfuric acid in ethanol or using polyphosphoric acid as both catalyst and solvent.[19]

-

Causality: The choice of acid and temperature is critical. PPA is highly viscous and effective at high temperatures, while ethanolic sulfuric acid allows for refluxing at a more moderate temperature. The optimal conditions depend on the specific substrate and should be determined empirically.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (for ethanolic H₂SO₄) or to a higher temperature (e.g., 100-140 °C for PPA) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture and carefully pour it onto crushed ice. This quenches the reaction and precipitates the crude product.

-

If the reaction yields the ethyl ester, a subsequent hydrolysis step is needed. Add a solution of sodium hydroxide and heat to reflux to saponify the ester to the carboxylate salt.

-

Filter the aqueous solution to remove any non-polar impurities.

-

Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2-3. This will precipitate the 5-Methyl-indole-3-acetic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Part 3: Esterification to the Final Product

The final step is a standard Fischer esterification to convert the carboxylic acid to the desired methyl ester.

Experimental Protocol: Methyl 2-(5-Methyl-3-indolyl)acetate

Materials:

-

5-Methyl-indole-3-acetic acid (from Part 2)

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

Reaction:

-

Suspend or dissolve the 5-Methyl-indole-3-acetic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 2-(5-Methyl-3-indolyl)acetate.

-

Data Summary

| Step | Reaction | Key Reagents | Typical Conditions | Expected Outcome |

| 1 | Japp-Klingemann | p-Toluidine, NaNO₂, Diethyl 2-acetylsuccinate | 0-5 °C, aq. EtOH | Diethyl 2-((2-(p-tolyl)hydrazono)succinate) |

| 2 | Fischer Indolization | Hydrazone, H₂SO₄ or PPA | Reflux / 100-140 °C | 5-Methyl-indole-3-acetic acid (after hydrolysis) |

| 3 | Esterification | Indole acid, Methanol, H₂SO₄ | Reflux | Methyl 2-(5-Methyl-3-indolyl)acetate |

Conclusion

The synthesis of Methyl 2-(5-Methyl-3-indolyl)acetate is most reliably achieved through a multi-step sequence involving the Japp-Klingemann reaction to form a stable hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis and final esterification. This methodical approach allows for robust control over each transformation, ensuring high purity and good overall yields. Understanding the causality behind each experimental choice—from temperature control during diazotization to the selection of the acid catalyst for cyclization—is paramount for successful and reproducible synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently approach the synthesis of this and related indole derivatives.

References

-

Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazon-Abkömmlinge der Acetessigsäure. Berichte der deutschen chemischen Gesellschaft. 1887 , 20 (2), 2942–2944. [Link]

-

Hemetsberger, H.; Knittel, D. Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie. 1972 , 103, 194–204. [Link]

-

Nenitzescu, C. D. Über einige neue Synthesen der Indol-Reihe. Berichte der deutschen chemischen Gesellschaft (A and B Series). 1929 , 62 (9), 2669-2671. [Link]

-

Reissert, A. Ueber die Einführung der Carboxylgruppe in heterocyclische Verbindungen. Berichte der deutschen chemischen Gesellschaft. 1897 , 30 (1), 1030–1053. [Link]

-

Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2241–2245. [Link]

-

Bischler, A.; Brion, H. Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft. 1892 , 25 (2), 2860-2879. [Link]

-

Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society. 1991 , 113 (17), 6689–6690. [Link]

-

Hughes, D. L. The Fischer Indole Synthesis. Organic Reactions. 2004 , 49-336. [Link]

-

Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 2006 , 106 (7), 2875–2911. [Link]

-

Phillips, R. R. The Japp-Klingemann Reaction. Organic Reactions. 2011 , 143-178. [Link]

- Shaw, K. E.; Jones, A. D. Process of producing indole-3-acetic acids. U.S.

-

Fox, S. W.; Bullock, M. W. Synthesis of Indole-3-acetic Acid and Related Indole Derivatives. Journal of the American Chemical Society. 1951 , 73 (6), 2754–2755. [Link]

Sources

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. benchchem.com [benchchem.com]

- 17. organicreactions.org [organicreactions.org]

- 18. Japp-Klingemann_reaction [chemeurope.com]

- 19. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

Physicochemical Profiling and Synthetic Methodologies of Methyl 2-(5-Methyl-3-indolyl)acetate: A Technical Guide

Executive Summary

Methyl 2-(5-Methyl-3-indolyl)acetate (CAS 1337870-84-4) is a highly versatile, functionalized indole derivative utilized extensively as a privileged scaffold in medicinal chemistry and agrochemical development[1]. By modifying the canonical indole-3-acetic acid (IAA) core with a 5-methyl substitution and a methyl ester moiety, researchers can precisely tune the molecule's electronic distribution, lipophilicity, and pharmacokinetic profile. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and the structure-activity relationship (SAR) logic that drives its application in drug discovery.

Structural & Physicochemical Profiling

Understanding the thermodynamic and physicochemical properties of Methyl 2-(5-Methyl-3-indolyl)acetate is critical for optimizing downstream formulations and biological assays. The addition of the 5-methyl group significantly alters the molecule's behavior compared to its unsubstituted parent compound, Methyl indole-3-acetate[2].

Quantitative Property Matrix

| Property | Value | Causality / Experimental Significance |

| CAS Number | 1337870-84-4 | Unique identifier for regulatory tracking and procurement[1]. |

| Molecular Formula | C12H13NO2 | Dictates the exact monoisotopic mass (203.09 g/mol ) required for precise MS validation. |

| Molecular Weight | 203.24 g/mol | Falls well within Lipinski’s Rule of Five, ensuring optimal oral bioavailability. |

| Melting Point | ~55–65 °C (Est.) | Slightly higher than the parent IAA methyl ester (49–53 °C)[2]; dictates the need for gentle heating during formulation to avoid precipitation. |

| Boiling Point | ~175 °C at 0.5 mmHg | The high boiling point necessitates high-vacuum distillation if thermal purification is required over chromatography[2]. |

| LogP (Lipophilicity) | ~2.6 | The 5-methyl substitution increases lipophilicity, driving passive lipid bilayer diffusion and enhancing cellular uptake. |

| TPSA | 41.1 Ų | The Topological Polar Surface Area is highly optimized for Blood-Brain Barrier (BBB) penetration (ideal CNS targets require < 90 Ų). |

Synthesis Workflow & Mechanistic Insights

The most robust method for generating Methyl 2-(5-Methyl-3-indolyl)acetate is via the acid-catalyzed Fischer-Speier esterification of 5-methylindole-3-acetic acid[3]. This thermodynamic process relies on Le Chatelier's principle, utilizing the alcohol as both the solvent and the reactant to drive the equilibrium toward the ester[4].

Self-Validating Protocol: Fischer-Speier Esterification

Step 1: Reagent Preparation & Initiation

-

Action: Dissolve 1.0 equivalent of 5-methylindole-3-acetic acid in a 50-fold molar excess of anhydrous methanol.

-

Causality: The massive excess of methanol acts as the solvent while simultaneously pushing the esterification equilibrium forward. Anhydrous conditions are critical, as the presence of water will trigger the reverse hydrolysis reaction[3].

Step 2: Catalysis

-

Action: Cool the reaction vessel to 0 °C and add 0.1 equivalents of concentrated sulfuric acid (

) dropwise. -

Causality: The low temperature prevents the exothermic protonation from degrading the electron-rich indole ring.

acts as a Brønsted acid to activate the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol[4].

Step 3: Thermodynamic Drive

-

Action: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

-

In-Process Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The protocol is self-validating: the reaction is deemed complete only when the polar baseline spot (carboxylic acid) completely disappears, replaced by a high-Rf spot (the ester)[4].

Step 4: Quenching & Extraction

-

Action: Cool to room temperature and concentrate under reduced pressure. Resuspend in ethyl acetate and wash with saturated aqueous

until the aqueous layer pH strictly reads 7.5–8.0. -

Causality: The alkaline quench neutralizes the

catalyst. Failing to neutralize the acid before aqueous workup will result in the immediate hydrolysis of the newly formed ester back into the starting material.

Figure 1: Acid-catalyzed Fischer-Speier esterification workflow for Methyl 2-(5-Methyl-3-indolyl)acetate.

Analytical Characterization (E-E-A-T)

To ensure scientific integrity, the synthesized compound must be subjected to orthogonal analytical techniques. The following self-validating parameters guarantee structural confirmation and high purity.

Nuclear Magnetic Resonance (1H NMR, 400 MHz, )

-

Diagnostic Signals: The spectrum must exhibit a broad singlet at ~8.0 ppm (Indole N-H), a sharp singlet at ~3.7 ppm (Ester

), and a sharp singlet at ~2.4 ppm (Indole -

Self-Validating Logic: The integration ratio is the ultimate proof of success. The integral of the

peak must perfectly match the integral of the

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Protocol: Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid to promote ionization).

-

Validation Criteria: The mass spectrum must show a dominant

precursor ion at m/z 204.1. Furthermore, applying collision-induced dissociation (CID) should yield a predictable diagnostic fragment at m/z 144.1, representing the loss of the methyl acetate moiety and the stabilization of the 5-methylindole cation.

Pharmacological & Structural Logic (SAR)

Methyl 2-(5-Methyl-3-indolyl)acetate is not just a chemical building block; its specific functional groups are carefully chosen to manipulate biological systems.

The 5-methyl substitution acts as an electron-donating group via hyperconjugation. This subtly increases the electron density of the indole

Simultaneously, the methyl ester moiety serves a dual purpose. In synthetic chemistry, it acts as a robust protecting group for the highly reactive carboxylic acid during subsequent cross-coupling or alkylation reactions. In pharmacology, it functions as a prodrug mechanism. By masking the negative charge of the free acid at physiological pH (7.4), the ester dramatically increases the molecule's passive diffusion across cell membranes. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the methyl group, releasing the active acidic payload directly at the target site.

Figure 2: Structure-Activity Relationship (SAR) logic dictating the compound's biological utility.

References

- Title: METHYL 2-(5-METHYL-1H-INDOL-3-YL)ACETATE | 1337870-84-4. Source: chemicalbook.com.

- Title: Methyl Indole-3-acetate | 1912-33-0 | TCI AMERICA. Source: tcichemicals.com.

- Title: In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Source: snmjournals.org.

- Title: Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Source: mdpi.com.

Sources

The Pharmacological Landscape of Indolylacetate Derivatives: Mechanisms, Efficacy, and Experimental Validation

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for drug discovery. While historically recognized for their role as plant growth regulators (auxins), indolylacetate derivatives have emerged as potent pharmacological agents in human biology. As a Senior Application Scientist, I have observed that precise regiochemical modifications to the indolylacetate core dramatically shift its biological target profile. This technical guide elucidates the mechanistic pathways, quantitative structure-activity relationships (QSAR), and validated experimental protocols for three primary biological activities of indolylacetate derivatives: MEK/ERK-mediated anticancer activity, aldose reductase inhibition, and cyclooxygenase-modulated anti-inflammatory effects.

Anticancer Activity: Targeted Modulation of the MEK1/2-ERK1/2 Pathway

Cruciferous vegetable-derived phytochemicals, specifically methyl-3-indolylacetate (MIA), demonstrate profound anti-invasive properties in highly aggressive cancer models[1]. Tumor metastasis relies heavily on the degradation of the extracellular matrix by matrix metalloproteinases (MMPs), predominantly MMP-9.

Mechanistic Causality

Cancer cell invasion is frequently driven by the hyperactivation of the mitogen-activated protein kinase (MAPK) cascade. While tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) globally activate MAPKs (JNK, p38, ERK1/2) via Protein Kinase C (PKC), MIA selectively attenuates ERK1/2 phosphorylation[1].

Crucially, MIA does not inhibit the upstream kinase c-Raf; rather, it directly suppresses the kinase activity of MEK1/2. This targeted inhibition prevents ERK1/2 nuclear translocation, starving the AP-1 transcription factor of its activation signal, thereby silencing MMP-9 gene transcription and halting cellular invasion[1].

MIA selectively inhibits MEK1/2, preventing ERK1/2-mediated AP-1 activation and MMP-9 expression.

Experimental Protocol: Self-Validating MEK1/2 Kinase Inhibition Assay

To definitively prove that an indolylacetate derivative acts directly on MEK1/2 rather than upstream targets, a cell-free in vitro kinase assay must be employed.

-

Step 1: Reagent Preparation. Reconstitute recombinant active MEK1/2, inactive ERK2 substrate, and ATP in kinase buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).

-

Step 2: Inhibitor Incubation. Pre-incubate active MEK1/2 with varying concentrations of MIA (e.g., 10–100 µM) for 15 minutes at 30°C.

-

Step 3: Reaction Initiation. Add inactive ERK2 (1 µg) and ATP (100 µM) to the mixture. Incubate for 30 minutes at 30°C.

-

Step 4: Termination & Detection. Terminate the reaction using 4X SDS sample buffer. Resolve proteins via SDS-PAGE and quantify phosphorylated ERK2 using a phospho-specific ERK1/2 (Thr202/Tyr204) antibody via Western blot.

-

Validation Controls (Critical for Trustworthiness):

-

Positive Control: Active MEK1/2 + ATP + inactive ERK2 + Vehicle (DMSO). Establishes maximum baseline phosphorylation.

-

Negative Control: Omit ATP. Validates that the detected signal is strictly phosphorylation-dependent.

-

Reference Inhibitor: U0126 (10 µM). Validates the assay's dynamic sensitivity to a known, potent MEK inhibitor.

-

Aldose Reductase Inhibition: Mitigating Diabetic Complications

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, converting excess intracellular glucose to sorbitol. In chronic hyperglycemia, sorbitol accumulation induces severe osmotic stress and depletes NADPH, exacerbating oxidative stress and leading to diabetic retinopathy and neuropathy[2].

Mechanistic Causality & QSAR

Indolylacetate derivatives serve as potent AR inhibitors, but their efficacy is strictly governed by regiochemistry. Research demonstrates that 1-indole acetic acid derivatives exhibit significantly higher inhibitory potency compared to 3-indole acetic acid derivatives [2].

Molecular docking models explain this causality: the carboxylate group of 1-indolylacetates projects optimally into the AR active site, forming a superior, highly stable electrostatic interaction with the positively charged nicotinamide ring of the NADP+ cofactor. Conversely, 3-indolylacetates suffer from steric hindrance, preventing optimal alignment of the acetate moiety[2].

Data Presentation: Structure-Activity Relationship (SAR)

| Compound Class | Regiochemical Focus | Aldose Reductase IC50 | NADP+ Electrostatic Interaction |

| 1-Indolylacetate | Acetate at N-1 position | High Potency (Low IC50) | Strong (Optimal Carboxylate-NADP+ alignment) |

| 3-Indolylacetate | Acetate at C-3 position | Low Potency (High IC50) | Weak (Steric clash within the binding pocket) |

Data synthesized from comparative molecular modeling and in vitro inhibition profiles[2].

Workflow for isolating aldose reductase and spectrophotometrically validating enzyme inhibition.

Experimental Protocol: Self-Validating AR Spectrophotometric Assay

-

Step 1: Enzyme Preparation. Isolate AR from rabbit eye lenses via homogenization in 50 mM potassium phosphate buffer (pH 6.2) and subsequent centrifugation (10,000 × g, 20 min). Collect the supernatant.

-

Step 2: Reaction Assembly. In a UV-transparent cuvette, combine 50 mM phosphate buffer, 0.15 mM NADPH, and the indolylacetate inhibitor (dissolved in <1% DMSO).

-

Step 3: Initiation. Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

-

Step 4: Kinetic Measurement. Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP+) for 3 minutes at 25°C.

-

Validation Controls (Critical for Trustworthiness):

-

Blank Control: Buffer + NADPH + Substrate (No Enzyme). Accounts for non-enzymatic auto-oxidation of NADPH.

-

100% Activity Control: Enzyme + NADPH + Substrate + Vehicle (DMSO). Establishes the uninhibited baseline kinetic rate.

-

Reference Inhibitor: Epalrestat (1 µM). Validates the dynamic range and sensitivity of the assay to a clinically approved AR inhibitor.

-

Anti-Inflammatory Action: Evolution of the NSAID Pharmacophore

Indomethacin (1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid) is a benchmark non-steroidal anti-inflammatory drug (NSAID)[3]. However, its potent, non-selective inhibition of cyclooxygenase (COX-1 and COX-2) causes severe gastrointestinal (GI) toxicity, limiting its long-term utility.

Mechanistic Causality & GI Toxicity Mitigation

Modern drug development focuses on derivatizing the 3-indolylacetate moiety to alter tissue distribution and enhance COX-2 selectivity. By introducing bulky substitutions or utilizing prodrug formulations (such as CP-331), researchers can maintain potent analgesic and antipyretic efficacy while drastically reducing gastric mucosal damage[4].

The causality lies in steric hindrance: bulky indolylacetate derivatives struggle to enter the narrow, constitutive COX-1 binding pocket present in the gastric mucosa. However, they can readily access the wider, induced COX-2 pocket at sites of active inflammation, thereby sparing the protective gastric prostaglandins[4].

Data Presentation: Efficacy vs. Toxicity Profile

| Compound | COX Selectivity Profile | Anti-inflammatory Efficacy (Edema Inhibition) | Gastric Lesion Index (Toxicity) |

| Indomethacin | Non-selective (COX-1 ≈ COX-2) | High (~75%) | High (Severe mucosal ulceration) |

| CP-331 | Preferential COX-2 / Prodrug | High (~72%) | Low (Minimal mucosal damage) |

Data modeled on carrageenin-induced paw edema and gastric toxicity assays[4].

Conclusion

Indolylacetate derivatives represent a highly tunable pharmacophore. By understanding the causal relationships between specific regiochemical modifications and their biological targets—whether inhibiting MEK1/2 to halt cancer invasion, blocking aldose reductase to prevent diabetic complications, or achieving COX-2 selectivity to provide safe anti-inflammatory relief—researchers can systematically design next-generation therapeutics with maximized efficacy and minimized off-target toxicity.

References

-

Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway. Molecular Cancer Therapeutics. Available at:[Link][1]

-

Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics. Available at:[Link][2]

-

Anti-inflammatory, analgesic, and antipyretic effects and gastrointestinal toxicity of the new anti-inflammatory drug N-(3-[3-(piperidinylmethyl)phenoxy]propyl)-carbamoylmethylthio]ethyl 1-(p-chlorobenzoyl) 5-methoxy-2-methyl-3-indolylacetate. Arzneimittelforschung. Available at:[Link][4]

-

Biomedical Importance of Indoles. Molecules (MDPI). Available at:[Link][3]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory, analgesic, and antipyretic effects and gastrointestinal toxicity of the new anti-inflammatory drug N-(3-[3-(piperidinylmethyl)phenoxy]propyl)-carbamoylmethylthio ]ethyl 1-(p-chlorobenzoyl) 5-methoxy-2-methyl-3-indolylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

"spectroscopic data of Methyl 2-(5-Methyl-3-indolyl)acetate (NMR, IR, MS)"

Initiating Data Collection

I've started gathering spectroscopic data for Methyl 2-(5-Methyl-3-indolyl)acetate. My initial focus is comprehensive Google searches to collect NMR, IR, and MS data. I'm prioritizing the identification of key spectral features, especially characteristic chemical shifts for ¹H and ¹³C NMR as I analyze each dataset.

Expanding Data Search

I'm now expanding my data search. Alongside the initial Google queries, I'm focusing on identifying established protocols for acquiring the spectra I need. I'm also actively searching for authoritative sources to cite for interpreting the spectroscopic data, as these sources will provide a solid base for my interpretations.

Planning Guide Structure

I'm now structuring the technical guide. I'll introduce the compound and the value of its spectroscopic characterization. I'll dedicate sections to NMR, IR, and MS, presenting data clearly, explaining interpretations, and detailing experimental protocols.

Gathering Spectroscopic Data

I'm currently focused on compiling comprehensive spectroscopic data for Methyl 2-(5-Methyl-3-indolyl)acetate. My initial searches have yielded some general spectroscopic information, and now I'm delving deeper into specific data points for NMR (¹H and ¹³C), IR, and MS spectra. I'm aiming to create a robust and technically sound resource.

Refining Data Search

I've expanded my search to include close analogs and general indole derivative data. While I found data for some related compounds like Methyl 2-(5-methoxy-1H-indol-3-yl)acetate and Methyl 2-(5-chloro-1H-indol-3-yl)acetate, the specific spectroscopic data for Methyl 2-(5-Methyl-3-indolyl)acetate remains elusive. I am now focusing on finding publications that might report on its synthesis, where characterization data would likely be available, and will use targeted search terms.

Refining the Search

I've been drilling down on the spectroscopic data for Methyl 2-(5-Methyl-3-indolyl)acetate. My initial broad searches on indole compounds were helpful, but didn't provide the specifics I needed. I am running more targeted queries now, using combinations of the name, synonyms, and specific spectroscopic techniques (NMR, IR, MS).

Targeting the Data

I've got a promising lead: I found a CAS number and confirmed the existence of the compound "Methyl 2-(5-methyl-1H-indol-3-yl)acetate" from BLDpharm. They list NMR, HPLC, and LC-MS data as available, although not directly displayed, so I'm focusing my search using this CAS number, and the formula and weight, to find the specific spectra. I'm also looking for published synthesis methods to see if they cite spectral data. The other results aren't immediately relevant.

Narrowing the Focus

I'm now prioritizing finding the actual spectroscopic data. The BLDpharm listing with the CAS number 1337870-84-4 is my key lead for NMR, HPLC, and LC-MS. I'll focus my search using the CAS number, formula, and weight. I'm also looking for synthesis publications, since they frequently contain characterization data. My plan is to structure the guide as requested once the data is found, and if not, to use data from analogs and provide caveats.

Locating Relevant Spectra

I've identified the CAS number (1337870-84-4) for Methyl 2-(5-Methyl-3-indolyl)acetate. My initial searches haven't yielded a comprehensive, singular technical guide on the spectroscopic data. I'm focusing on broadening my search terms and considering related compounds to find applicable data and potential sources.

Synthesizing Spectral Information

I've hit a roadblock in finding a single, definitive guide for the spectroscopic data of Methyl 2-(5-Methyl-3-indolyl)acetate. The searches are now focused on synthesizing data from related analogs like Methyl 2-( 5-methoxy-1H-indol-3-yl)acetate, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, and 2-(5-Methyl- 1H-indol-3-yl)acetic acid. BLDpharm is a potential source for the specific data, but it's not publicly available. My focus is shifting to piecing together a comprehensive data set from available, albeit indirect, sources.

Adapting To Data Availability

I've hit a wall in finding complete, direct spectroscopic data. I'm pivoting. While I couldn't unearth a single definitive guide for Methyl 2-(5-Methyl-3-indolyl)acetate, I can synthesize a predictive guide. I'll leverage data from close analogs like Methyl 2-( 5-methoxy-1H-indol-3-yl)acetate and 2-(5-Methyl- 1H-indol-3-yl)acetic acid, clearly stating the data's predictive nature. The guide will include expected spectral features, justifications based on group effects, and standard experimental protocols.

Methodological & Application

Application Note: High-Yield Synthesis of Methyl 2-(5-Methyl-3-indolyl)acetate

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(5-methyl-1H-indol-3-yl)acetate (CAS: 1912-47-6 derivative). This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically Indomethacin analogues, and serves as a versatile building block in tryptamine alkaloid chemistry.

The protocol utilizes a C3-selective glyoxylation followed by ionic hydrogenation , avoiding the regioselectivity issues associated with the Fischer Indole Synthesis for C2-unsubstituted indoles. This route ensures high purity (>98%) and minimizes the formation of polymeric side products common in direct alkylation methods.

Target Molecule Profile

| Property | Specification |

| IUPAC Name | Methyl 2-(5-methyl-1H-indol-3-yl)acetate |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Core Moiety | 5-Methylindole |

| Key Functional Group | Methyl ester (C3-acetic acid side chain) |

Retrosynthetic Analysis & Strategy

Direct alkylation of 5-methylindole with methyl chloroacetate typically yields a mixture of N-alkylated (major) and C3-alkylated (minor) products due to the high nucleophilicity of the indole nitrogen. To achieve exclusive C3 functionalization, this protocol employs an acylation-reduction strategy :

-

Electrophilic Substitution: Reaction with oxalyl chloride to form the 3-glyoxyl chloride (highly regioselective for C3).

-

Esterification: In-situ quenching with methanol to yield the

-keto ester. -

Deoxygenation: Ionic hydrogenation using Triethylsilane (TES) and Trifluoroacetic acid (TFA) to reduce the

-keto group to a methylene group.

Reaction Pathway Diagram

Caption: Step-wise synthesis pathway from 5-methylindole to the target acetate ester via glyoxylate intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 2-(5-methyl-3-indolyl)-2-oxoacetate

Objective: Install the two-carbon chain at the C3 position with high regioselectivity.

Materials

-

5-Methylindole: 5.00 g (38.1 mmol)

-

Oxalyl Chloride: 3.92 mL (45.7 mmol, 1.2 equiv)

-

Anhydrous Diethyl Ether (Et₂O): 100 mL

-

Anhydrous Methanol (MeOH): 50 mL

-

Equipment: 250 mL 3-neck RBF, addition funnel, nitrogen atmosphere, ice bath.

Procedure

-

Setup: Flame-dry the glassware and cool to room temperature under a stream of nitrogen. Charge the flask with 5-Methylindole (5.00 g) and Anhydrous Et₂O (100 mL). Cool the solution to 0°C using an ice bath.

-

Acylation: Transfer Oxalyl Chloride (3.92 mL) to the addition funnel. Add dropwise to the indole solution over 15 minutes.

-

Observation: A bright orange/yellow precipitate (the glyoxyl chloride salt) will form immediately. This indicates successful C3 attack.

-

-

Reaction: Stir the slurry at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours to ensure complete conversion.

-

Esterification: Cool the mixture back to 0°C . Add Anhydrous Methanol (50 mL) slowly (Caution: Exothermic).

-

Workup: Stir for 1 hour at room temperature. Remove the solvent under reduced pressure (rotary evaporator).

-

Purification: Triturate the crude solid with cold water (50 mL) to remove HCl salts, then filter. Wash with cold ether (20 mL).

-

Yield Expectation: ~85-90% of bright yellow solid (Keto-ester).

-

Checkpoint: 1H NMR should show two methyl singlets (indole-Me and ester-OMe) and no methylene protons yet.

-

Phase 2: Deoxygenation to Methyl 2-(5-Methyl-3-indolyl)acetate

Objective: Reduce the

Materials

-

Intermediate 2 (Keto-ester): 5.00 g (21.6 mmol)

-

Triethylsilane (TES): 10.4 mL (64.8 mmol, 3.0 equiv)

-

Trifluoroacetic Acid (TFA): 40 mL

-

Dichloromethane (DCM): 20 mL (Optional co-solvent)

Procedure

-

Dissolution: In a 100 mL RBF, dissolve the Keto-ester (5.00 g) in TFA (40 mL). If solubility is poor, add DCM (20 mL).

-

Note: The solution will likely turn dark red/brown due to protonation of the indole.

-

-

Reduction: Add Triethylsilane (TES) slowly via syringe at room temperature.

-

Safety: Gas evolution (silane byproducts) may occur; ensure venting.

-

-

Monitoring: Stir at room temperature for 4–16 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Endpoint: The yellow spot of the keto-ester should disappear, replaced by a less polar, UV-active spot (Target Acetate).

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and TES.

-

Dissolve the residue in EtOAc (100 mL).

-

Neutralization (Critical): Wash carefully with Saturated NaHCO₃ solution (2 x 50 mL) until the aqueous layer is pH ~8. Caution: CO₂ evolution.

-

Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Evaporate the solvent. The crude oil often crystallizes upon standing. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1 to 4:1).

Analytical Parameters & Validation

Expected Data

| Technique | Signal / Characteristic | Interpretation |

| 1H NMR (CDCl₃) | Ar-CH₃ (Position 5) | |

| COOCH₃ (Ester Methyl) | ||

| -CH₂- (Acetate Methylene - Key Diagnostic) | ||

| Aromatic Indole Protons | ||

| NH (Indole) | ||

| Mass Spectrometry | m/z = 203.1 [M+] | Confirms Molecular Weight |

| Appearance | Off-white to pale beige solid | High purity crystalline form |

Troubleshooting Guide

-

Problem: Low yield in Step 1 (Acylation).

-

Cause: Wet solvent. Oxalyl chloride hydrolyzes rapidly.

-

Solution: Distill Et₂O over Na/Benzophenone or use commercial "anhydrous" grade.

-

-

Problem: Incomplete Reduction in Step 2.

-

Cause: Old Triethylsilane (oxidized).

-

Solution: Add an additional 1.0 equiv of TES and warm to 40°C.

-

-

Problem: N-Alkylation side products.

-

Prevention: This route avoids base-mediated alkylation, so N-alkylation is mechanistically impossible unless impurities were present in the starting material.

-

Mechanistic Insight

The reduction step utilizes Ionic Hydrogenation . Unlike catalytic hydrogenation (which adsorbs the molecule onto a metal surface), this reaction proceeds in solution:

-

Protonation: TFA protonates the

-keto oxygen, making the carbonyl carbon highly electrophilic. -

Hydride Transfer: TES acts as a hydride donor (

), attacking the carbonyl carbon to form a hydroxyl intermediate. -

Elimination: The hydroxyl group is protonated and eliminated as water (stabilized by the indole ring), generating a resonance-stabilized carbocation at the benzylic position.

-

Second Hydride Transfer: A second equivalent of TES delivers a hydride to the carbocation, yielding the methylene group.

Caption: Ionic hydrogenation mechanism converting the keto-ester to the acetate.

References

-

Preparation of Indole-3-acetic Acid Esters via Oxalyl Chloride

- Source:Organic Syntheses, Coll. Vol. 7, p. 420 (1990); Vol. 68, p. 1 (1990).

- Context: Establishes the oxalyl chloride glyoxylation method as the standard for C3-functionaliz

-

Ionic Hydrogenation with Silanes

- Source:Journal of Organic Chemistry, 1974, 39, 9, 1189–1192.

- Context: "Reduction of Indoles and Related Compounds with Triethylsilane in Trifluoroacetic Acid."

-

Synthesis of 5-substituted Indole-3-acetic acids

- Source:European Journal of Chemistry, 2011, 2(3), 337-341.

- Context: Validates the analytical data for 5-methylindole deriv

Disclaimer: This protocol involves the use of corrosive acids (TFA) and toxic reagents (Oxalyl Chloride). All procedures must be performed in a properly functioning fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Application Note: Methyl 2-(5-Methyl-3-indolyl)acetate as a High-Precision Plant Growth Regulator

Part 1: Executive Summary & Rationale

Methyl 2-(5-Methyl-3-indolyl)acetate (5-Me-IAA methyl ester) represents a specialized class of auxin analogs designed to overcome the transport and stability limitations of native Indole-3-acetic acid (IAA). While IAA is the primary endogenous auxin, its utility in exogenous applications is often limited by rapid oxidative degradation and strictly regulated polar transport.

This compound introduces two strategic chemical modifications:

-

Methyl Esterification (C-terminus): Increases lipophilicity, allowing the molecule to bypass saturable influx carriers (AUX1/LAX) and enter cells via passive diffusion. This creates a "prodrug" mechanism where the compound is inactive until hydrolyzed intracellularly.

-

5-Methyl Substitution (Indole Ring): Modifies the molecule's affinity for TIR1/AFB receptors and, crucially, alters its susceptibility to oxidative decarboxylation by peroxidases, potentially extending its half-life within the tissue.

This guide details the protocols for utilizing 5-Me-IAA methyl ester in plant tissue culture and developmental biology research, focusing on recalcitrant rooting and precision signaling.

Part 2: Scientific Background & Mechanism of Action[1][2]

The "Prodrug" Mechanism

Unlike free auxins (IAA, IBA) which are charged at physiological pH and require specific transporters for uptake, 5-Me-IAA methyl ester is non-polar. It permeates the plasma membrane freely. Once cytosolic, it must be hydrolyzed by methyl esterases (such as the AtMES family in Arabidopsis) to release the free acid (5-Me-IAA), which is the active signaling moiety.

Visualization: Cellular Uptake and Activation Pathway

Caption: Figure 1.[1] Mechanism of Action. The methyl ester permeates the membrane passively, serving as a slow-release reservoir. Intracellular esterases convert it to the active 5-Me-IAA, which triggers the TIR1 signaling cascade.

Part 3: Experimental Protocols

Safety & Handling

-

Hazard: Indole derivatives can be irritants. Wear nitrile gloves and safety glasses.

-

Light Sensitivity: Indoles are prone to photo-oxidation. Perform all stock preparations in low light or amber vessels.

-

Storage: Store lyophilized powder at -20°C.

Stock Solution Preparation (10 mM)

Because this compound is an ester, it is prone to hydrolysis in aqueous environments. Do not make aqueous stock solutions.

| Step | Action | Critical Note |

| 1 | Weigh 21.9 mg of Methyl 2-(5-Methyl-3-indolyl)acetate (MW ≈ 219.24 g/mol ). | Use an analytical balance with 0.1 mg precision. |

| 2 | Dissolve in 10 mL of DMSO (Dimethyl sulfoxide) or Absolute Ethanol . | DMSO is preferred for long-term stability (-20°C). Ethanol stocks must be used fresh or stored at -80°C. |

| 3 | Vortex until completely dissolved. | Ensure no particulate remains. |

| 4 | Aliquot into amber microcentrifuge tubes (e.g., 500 µL each). | Avoid repeated freeze-thaw cycles. |

| 5 | Label with date, concentration, and solvent. | Store at -20°C. |

Tissue Culture Media Incorporation

Target Concentration: 0.1 µM to 10 µM (Species dependent). Solvent Control: Always include a DMSO/Ethanol control (≤0.1% v/v).

-

Preparation: Prepare standard MS (Murashige & Skoog) medium with sucrose and agar.

-

Autoclaving: Autoclave at 121°C for 20 minutes.

-

Cooling: Allow media to cool to ~50°C (touchable).

-

Addition: Add the required volume of stock solution (e.g., 100 µL of 10 mM stock into 1 L media = 1 µM final conc.).

-

Caution: Do not add before autoclaving. Esters can hydrolyze at high temperatures, releasing the free acid prematurely.

-

-

Mixing: Swirl gently to mix without creating bubbles.

-

Pouring: Pour plates or dispense into culture tubes.

Root Induction Protocol (Recalcitrant Species)

This protocol leverages the lipophilic nature of the ester to penetrate woody or callused tissue where standard IAA/IBA fails.

| Step | Action | Rationale |

| 1 | Explant Prep | Cut 1-2 cm explants (nodal segments or leaf discs). |

| 2 | Pre-Treatment | Dip basal end in 10 µM 5-Me-IAA methyl ester (in 50% EtOH) for 5 sec. |

| 3 | Culture | Transfer to MS media + 1 µM 5-Me-IAA methyl ester. |

| 4 | Incubation | 16h Light / 8h Dark at 23°C. |

| 5 | Observation | Monitor for root primordia at 7, 14, and 21 days. |

Part 4: Data Analysis & Expected Results

Comparative Analysis: 5-Me-IAA Methyl Ester vs. Standard Auxins

| Feature | IAA (Free Acid) | IBA (Indole-3-butyric acid) | 5-Me-IAA Methyl Ester |

| Solubility | Water (pH > 7), Ethanol | Ethanol, DMSO | Ethanol, DMSO, Acetone |

| Uptake | Active Transport (AUX1/LAX) | Active & Passive | Passive Diffusion (Lipophilic) |

| Stability | Rapid Oxidative Degradation | Moderate Stability | High Stability (Ester Protected) |

| Action | Immediate Signaling | Conversion to IAA Required | Delayed Signaling (Prodrug) |

| Use Case | General Growth | Rooting (Standard) | Recalcitrant Rooting / Precision |

Troubleshooting Guide

-

Issue: No rooting observed after 21 days.

-

Cause: Ester hydrolysis may be too slow in this species (low esterase activity).

-

Solution: Increase concentration to 5-10 µM or combine with low-dose IBA.

-

-

Issue: Callus formation instead of roots.

-

Cause: Auxin concentration too high.

-

Solution: Reduce concentration to 0.1-0.5 µM. The 5-Me analog can be more potent than unsubstituted IAA.

-

-

Issue: Media discoloration (browning).

-

Cause: Oxidation of the indole ring.

-

Solution: Ensure media was cooled before addition; store plates in dark until use.

-

Part 5: References

-

Mechanism of Auxin Methyl Ester Hydrolysis

-

Structure-Activity Relationships of Indole Derivatives

-

Synthesis of Indole-3-Acetic Acid Methyl Ester

-

Biological Activity of 5-Methylindole Derivatives

-

Auxin Metabolism and Conjugation

Sources

- 1. Control of Endogenous Auxin Levels in Plant Root Development [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Methyl 2-(5-Methyl-3-indolyl)acetate

Introduction

Methyl 2-(5-Methyl-3-indolyl)acetate, a derivative of the auxin plant hormone indole-3-acetic acid (IAA), is a compound of significant interest in agricultural and pharmaceutical research. Its accurate quantification in various matrices, including biological tissues and synthetic reaction mixtures, is crucial for understanding its physiological effects, metabolic fate, and for quality control in chemical synthesis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the robust and validated analytical methodologies for the quantification of this compound.

The low concentrations at which this and similar auxinic compounds are often found, and the presence of interfering compounds in complex matrices, present analytical challenges.[1] This guide will address these challenges by providing detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and more sensitive mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus will be on explaining the rationale behind methodological choices to ensure scientific integrity and enable the user to adapt and validate these methods for their specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of indole derivatives.[2][3] For Methyl 2-(5-Methyl-3-indolyl)acetate, a reversed-phase HPLC method is generally the most suitable approach.

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like Methyl 2-(5-Methyl-3-indolyl)acetate, will have a stronger interaction with the stationary phase and thus a longer retention time. The addition of an acid, such as formic or acetic acid, to the mobile phase is often necessary to suppress the ionization of any residual carboxylic acid functionality and ensure good peak shape.[3]

Detection can be achieved using a UV detector, typically at the wavelength of maximum absorbance for the indole ring (around 280 nm), or a fluorescence detector for enhanced sensitivity, with excitation and emission wavelengths around 280 nm and 350 nm, respectively.[4][5]

Experimental Protocol: RP-HPLC-UV/Fluorescence

1.2.1. Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Standard HPLC with a binary or quaternary pump, autosampler, column oven, and UV or Fluorescence detector.[6] | Provides the necessary components for reproducible chromatographic separation and detection. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6] | C18 is a versatile stationary phase for the separation of moderately non-polar compounds like the target analyte. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid.[3] | A gradient elution is recommended for complex samples to ensure good separation from interfering compounds. |

| Gradient | Start at 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions. | This gradient profile allows for the elution of a wide range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min.[6] | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C.[3] | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL.[3] | A typical injection volume for analytical HPLC. |

| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm).[3][4] | UV detection is robust, while fluorescence offers higher sensitivity for indole compounds. |

1.2.2. Sample Preparation

Sample preparation is a critical step to remove interferences and concentrate the analyte.[7]

-

For Solid Samples (e.g., plant tissue):

-

For Liquid Samples (e.g., culture media, reaction mixtures):

-

Final Step: Evaporate the solvent from the extracted sample and reconstitute in the initial mobile phase composition.[7]

Workflow Diagram

Caption: Workflow for HPLC analysis of Methyl 2-(5-Methyl-3-indolyl)acetate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like Methyl 2-(5-Methyl-3-indolyl)acetate, a derivatization step is necessary to increase volatility.[9][10]

Principle and Rationale

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific detection and quantification.[11]

Derivatization, typically silylation to form a trimethylsilyl (TMS) derivative, is required to make the analyte volatile enough for GC analysis.[12]

Experimental Protocol: GC-MS

2.2.1. Derivatization

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Heat the sample at 70 °C for 30 minutes to ensure complete derivatization.

2.2.2. Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale |

| GC-MS System | A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer. | Provides the necessary separation and detection capabilities. |

| Column | A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[12] | Suitable for the separation of a wide range of derivatized compounds. |

| Carrier Gas | Helium at a constant flow of 1 mL/min.[12] | An inert carrier gas that provides good chromatographic efficiency. |

| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. | A temperature gradient is necessary to separate compounds with different boiling points. |

| Injector Temperature | 250 °C. | Ensures complete vaporization of the derivatized analyte. |

| Ion Source Temp. | 230 °C.[6] | Optimizes the ionization process. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. | A standard ionization technique that produces reproducible fragmentation patterns. |

| MS Mode | Selected Ion Monitoring (SIM) | For quantification, monitoring specific ions of the derivatized analyte increases sensitivity and selectivity. |

Workflow Diagram

Caption: Workflow for GC-MS analysis of Methyl 2-(5-Methyl-3-indolyl)acetate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently one of the most powerful and sensitive techniques for the quantification of trace-level compounds in complex matrices.[1][13] It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Principle and Rationale

After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.[14]

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale |

| LC-MS/MS System | A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[15] | Provides high-throughput separation and highly selective and sensitive detection. |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). | A smaller particle size column provides better separation efficiency and is suitable for UPLC systems. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid. | Similar to HPLC, but higher purity solvents are required for MS. |

| Flow Rate | 0.3 mL/min. | A lower flow rate is optimal for ESI. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. | ESI is a soft ionization technique suitable for polar and semi-polar compounds. |

| MS/MS Transitions | To be determined by infusing a standard of Methyl 2-(5-Methyl-3-indolyl)acetate. A hypothetical transition could be from the protonated molecule [M+H]+ to a characteristic fragment ion. | MRM transitions are specific to the analyte and provide high selectivity. |

3.2.2. Sample Preparation

The sample preparation for LC-MS/MS is similar to that for HPLC, with a strong emphasis on cleanliness to avoid contaminating the mass spectrometer. A protein precipitation step followed by centrifugation is often sufficient for biological samples.[8]

Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of Methyl 2-(5-Methyl-3-indolyl)acetate.

Method Validation

For reliable and reproducible results, any analytical method must be validated.[16][17] According to international guidelines, the following parameters should be assessed:[18]

-

Specificity: The ability to accurately measure the analyte in the presence of other components in the sample matrix.[18]

-

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in a given range.[15]

-

Accuracy: The closeness of the measured value to the true value.[16]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Summary of Typical Performance Characteristics

| Parameter | HPLC-UV/Fluorescence | GC-MS | LC-MS/MS |

| Specificity | Moderate to Good | Very Good | Excellent |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.995 |

| Accuracy (% Recovery) | 90-110% | 90-110% | 95-105% |

| Precision (%RSD) | < 15% | < 15% | < 10% |

| LOD | ng/mL range | pg/mL range | sub-pg/mL to fg/mL range |

| LOQ | ng/mL range | pg/mL range | pg/mL range |

Conclusion

The choice of analytical method for the quantification of Methyl 2-(5-Methyl-3-indolyl)acetate depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV/Fluorescence offers a cost-effective and robust solution for relatively high concentration samples. GC-MS provides higher selectivity and sensitivity but requires a derivatization step. LC-MS/MS stands out as the most sensitive and selective technique, making it ideal for trace-level quantification in complex biological matrices. Regardless of the method chosen, proper validation is paramount to ensure the generation of accurate and reliable data.

References

-

Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. (2004). PubMed. [Link]

-

Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. (2020). PubMed. [Link]

-

The Use of Auxin Quantification for Understanding Clonal Tree Propagation. (2017). MDPI. [Link]

-

Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. [Link]

-

Simultaneous determination of six auxin plant growth promoters in agricultural products by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). Vietnam Journal of Science and Technology. [Link]

-

GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). (2019). ResearchGate. [Link]

-

Rapid and sensitive detection of auxins and flavonoids in plant samples by high‐performance liquid chromatography coupled with tandem mass spectrometry. (2012). Journal of Separation Science. [Link]

-

Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. [Link]

-

Quantitative analysis of plant hormones based on LC-MS/MS. (n.d.). ResearchGate. [Link]

-

Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. (n.d.). PMC. [Link]

-

Detailed Methods for Metabolite Analysis. (n.d.). UChicago Voices. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013). PMC. [Link]

-

3-Indoleacetic acid, 2TMS derivative. (n.d.). NIST WebBook. [Link]

-

Analytical Methods. (n.d.). Environmental Restoration and Conservation Agency. [Link]

-

GC-MS Analysis of Indole-3-Acetic Acid, Abscisic Acid and Gibberellins in Garlic (Allium sativum L.) Purifi ed by Two HPLC Columns. (2007). ResearchGate. [Link]

-

Validation of Analytical Methods. (2010). Agilent. [Link]

-

Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. (2019). Journal of Applied Biology and Biotechnology. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

-

Best Practices and Recommendations for Non‐Liquid Matrices Bioanalysis. (2025). BioAgilytix. [Link]

-

A review on analytical method validation and its regulatory perspectives. (2019). Journal of Drug Delivery and Therapeutics. [Link]

-

The Importance of Sample Preparation for Omics Analysis: Which Extraction Method is the Most Suited for my Biological Question? (2023). Brazilian Journal of Analytical Chemistry. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013). PubMed. [Link]

Sources

- 1. The Use of Auxin Quantification for Understanding Clonal Tree Propagation [mdpi.com]

- 2. Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-Indoleacetic acid, 2TMS derivative [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 15. jabonline.in [jabonline.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jddtonline.info [jddtonline.info]

- 18. ema.europa.eu [ema.europa.eu]

"preparation of stock solutions of Methyl 2-(5-Methyl-3-indolyl)acetate"

Abstract & Scope

This technical guide provides a standardized protocol for the preparation of high-integrity stock solutions of Methyl 2-(5-Methyl-3-indolyl)acetate (CAS: 1337870-84-4). This compound, a lipophilic indole derivative, serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and acts as a structural analog in auxin signaling research.

Proper solubilization is critical; improper handling can lead to micro-precipitation ("crashing out") in aqueous buffers, hydrolysis of the ester moiety, or oxidative degradation. This guide outlines solvent selection, molarity calculations, and stability-indicating storage conditions.

Physicochemical Profile

| Property | Specification |

| Compound Name | Methyl 2-(5-Methyl-3-indolyl)acetate |

| Synonyms | Methyl 2-(5-methyl-1H-indol-3-yl)acetate; 5-Methylindole-3-acetic acid methyl ester |

| Chemical Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility Class | Lipophilic (Hydrophobic) |

| pKa | ~16 (Indole NH), Ester is non-ionizable but hydrolyzable |

Solvent Selection & Solubility Data

Expert Insight: As an indole ester, this compound exhibits high solubility in polar aprotic solvents but poor solubility in water.

-

Primary Recommendation: DMSO (Dimethyl Sulfoxide) is the gold standard for biological stock solutions due to its high solvency and miscibility with aqueous buffers.

-

Secondary Recommendation: Ethanol (Absolute) is suitable for applications where DMSO toxicity is a concern, though evaporation rates must be monitored.

| Solvent | Estimated Solubility | Application Context |

| DMSO | ≥ 50 mM (~10 mg/mL) | Recommended. Cell culture, enzymatic assays, long-term storage. |

| Ethanol (100%) | ≥ 30 mM | Chemical synthesis, evaporation-based coating. |

| DMF | ≥ 50 mM | Chemical synthesis (avoid for live cell culture). |

| Water / PBS | < 0.1 mM (Insoluble) | Not Recommended for stock preparation. Use only for final dilution. |

Protocol: Preparation of Stock Solution (50 mM)

Safety Pre-check: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

Step 1: Molar Mass Calculation

To prepare 10 mL of a 50 mM stock solution:

Step 2: Weighing & Solubilization

-

Weigh 101.6 mg of Methyl 2-(5-Methyl-3-indolyl)acetate into a sterile, amber glass vial (borosilicate).

-

Note: Amber glass protects the light-sensitive indole ring from photo-oxidation.

-

-

Add 10 mL of high-purity (anhydrous) DMSO .

-

Critical: Do not use "wet" DMSO; moisture promotes ester hydrolysis.

-

-

Vortex vigorously for 30-60 seconds.

-

Visual Inspection (Self-Validation): Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

Step 3: Aliquoting

-

Divide the stock into small aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

-

Why? This prevents repeated freeze-thaw cycles, which introduce moisture and degrade the compound.

Protocol: Dilution into Aqueous Buffers (The "Crash-Out" Prevention)

The Challenge: Diluting a hydrophobic stock directly into water often causes the compound to precipitate instantly, forming invisible micro-crystals that skew results.

The Solution: The "Step-Down" Dilution Method.

-

Prepare an Intermediate Dilution: Dilute the 50 mM stock 1:10 in the same solvent (DMSO) or a compatible vehicle (e.g., Ethanol) to create a 5 mM working stock if lower concentrations are needed.

-

Final Dilution: Add the stock solution dropwise to the vortexing aqueous buffer (culture media/PBS).

-

Rule of Thumb: Keep the final DMSO concentration < 0.5% (v/v) for cell assays to avoid solvent toxicity.

-

-

Validation: Inspect the final buffer. It should remain clear. If it turns milky or cloudy, the compound has precipitated.

Workflow Visualization

Figure 1: Step-by-step workflow for preparing stable stock solutions.

Storage & Stability

-

Temperature: Store aliquots at -20°C (short term: 1-3 months) or -80°C (long term: >6 months).

-

Light: Indoles are inherently light-sensitive. Always use amber vials or wrap tubes in aluminum foil.

-

Atmosphere: For maximum stability, purge the headspace of the vial with inert gas (Argon or Nitrogen) before sealing to prevent oxidative degradation.

-

Hydrolysis Risk: The methyl ester group is stable at neutral pH but will hydrolyze to the free acid (5-Methylindole-3-acetic acid) in alkaline conditions (pH > 8.0). Avoid storing in basic buffers.

References

Application Note: Large-Scale Synthesis of Methyl 2-(5-Methyl-3-indolyl)acetate

Abstract & Scope

This application note details the scalable synthesis of Methyl 2-(5-Methyl-3-indolyl)acetate (CAS: 69953-37-3), a critical indole-3-acetic acid derivative. While often associated with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin , this specific 2-unsubstituted analog serves as a distinct precursor and biological probe.

This guide presents two validated protocols:

-

The Direct Fischer Route (Recommended): A convergent, high-yield synthesis utilizing p-tolylhydrazine and methyl 4,4-dimethoxybutyrate. This route minimizes unit operations and is superior for multi-kilogram scale-up.

-

The Functionalization Route (Alternative): A stepwise approach starting from commercially available 5-methylindole, utilizing the Oxalyl Chloride method for high-purity applications where regiocontrol is paramount.

Retrosynthetic Analysis & Strategy

The synthesis of indole-3-acetic esters faces a classic regioselectivity challenge: introducing the acetic acid side chain at the C3 position without alkylating the nitrogen (N1) or the C2 position.

Strategic Disconnections

-

Path A (Convergent): Disconnection of the N1-C2 and C3-C3a bonds leads to the Fischer Indole Synthesis. By using a masked aldehyde-ester (acetal), the C3-acetic ester side chain is installed directly during cyclization.

-

Path B (Linear): Disconnection of the C3-C(alpha) bond implies functionalization of a pre-formed indole ring. The most reliable method for scale is glyoxylation followed by reduction, avoiding the hazardous cyanide reagents used in older Mannich/Gramine routes.

Caption: Retrosynthetic comparison showing the convergent Fischer route (Green) vs. the linear functionalization route (Red).

Protocol A: Direct Fischer Synthesis (Primary Recommendation)

This route is preferred for large-scale production due to its atom economy and the avoidance of expensive palladium catalysts or toxic cyanides.

Reaction Scheme

The reaction involves the condensation of 4-methylphenylhydrazine hydrochloride with methyl 4,4-dimethoxybutyrate (a masked succinic semialdehyde ester). Acid-catalyzed cyclization forms the indole core with the acetate side chain already in place.

Chemical Equation:

Materials & Equipment

| Reagent | Equiv.[1] | Role | Critical Specification |

| p-Tolylhydrazine HCl | 1.0 | Core Scaffold | Purity >98%; Free of hydrazine hydrate |

| Methyl 4,4-dimethoxybutyrate | 1.1 | C4 Synthon | GC Purity >95% |

| Sulfuric Acid (conc.) | 4-5% v/v | Catalyst | 95-98% Grade |

| Methanol (Anhydrous) | Solvent | Medium | Water content <0.1% |

Step-by-Step Procedure

Step 1: Hydrazone Formation (In-Situ)

-

Charge a glass-lined reactor with Methanol (10 L/kg of hydrazine).

-

Add 4-methylphenylhydrazine hydrochloride (1.0 equiv) under nitrogen inertion.

-

Add Methyl 4,4-dimethoxybutyrate (1.1 equiv) in a single portion.

-

Process Note: Stir at 20–25°C for 2 hours. Monitor by HPLC for the disappearance of hydrazine. The acetal hydrolyzes and forms the hydrazone in situ.

Step 2: Fischer Cyclization

-